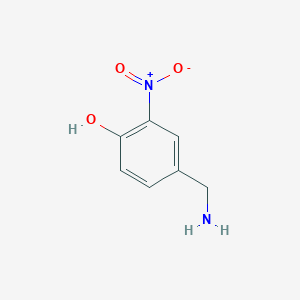

4-Hydroxy-3-nitrobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-3-nitrobenzylamine is an organic compound with the linear formula HOC6H3(NO2)CHO . It has a molecular weight of 167.12 . It’s important to note that the information available is limited and may not be fully accurate.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitrobenzylamine can be represented by the InChI string: InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Synthesis and Industrial Applications

- N,N-Dimethyl-4-nitrobenzylamine Synthesis : A study outlined the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, a derivative of 4-nitrobenzylamine, highlighting its wide use in medicine, pesticide, and chemical industries. The synthesis involved methylene chloride as the solvent and demonstrated a high reaction yield of 94.7% (Wang Ling-ya, 2015).

Bioreductive Prodrugs

- Nitrobenzyl Carbamates as Bioreductive Drugs : Research on 4-nitrobenzyl carbamates, closely related to 4-Hydroxy-3-nitrobenzylamine, showed their potential as triggers for bioreductive drugs. The study systematically evaluated how substituents affect the rate of fragmentation in these compounds (M. Hay, B. M. Sykes, W. Denny, C. O'Connor, 1999).

Protection of Hydroxyl Functions

- 4-Nitrobenzyl Group for Hydroxyl Protection : The versatile use of the 4-nitrobenzyl group, similar to the structure of 4-Hydroxy-3-nitrobenzylamine, for protecting hydroxyl functions was described. This group can be selectively removed in the presence of other benzyl-type protecting groups, offering valuable applications in organic synthesis (Koichi Kukase, Hideo Tanaka, Sigeru Toriib, S. Kusumoto, 1990).

Bioactivation and Chemical Reactions

- Bioactivation of 4-Hydroxylamino Derivatives : A study on the active form of CB 1954, closely related to 4-Hydroxy-3-nitrobenzylamine, revealed how its hydroxylamine derivative reacts to form DNA-DNA interstrand crosslinks. This highlights the compound's potential in cytotoxicity and molecular biology research (R. Knox, F. Friedlos, T. Marchbank, J. Roberts, 1991).

Derivative Compounds in Traditional Medicine

- 4-Hydroxybenzyl-Substituted Amino Acid Derivatives : Research on derivatives of 4-hydroxybenzyl, structurally related to 4-Hydroxy-3-nitrobenzylamine, discovered in traditional medicine Gastrodia elata, highlighted the therapeutic potential of these compounds. This includes their role in inhibiting liver microsomal lipid peroxidation (Qing-lan Guo, Yanan Wang, Sheng Lin, Cheng-gen Zhu, Minghua Chen, Zhibo Jiang, Cheng-bo Xu, Dan Zhang, Huai-ling Wei, Jiangong Shi, 2015).

Environmental Biodegradation

- Hydroxylaminobenzene Mutase in Nitrobenzene Degradation : A study on hydroxylaminobenzene mutase, which acts on compounds structurally similar to 4-Hydroxy-3-nitrobenzylamine, demonstrated its role in the biodegradation pathway of nitrobenzene, a significant environmental pollutant. This enzyme catalyzes the rearrangement of hydroxylaminobenzene to 2-aminophenol, a step in nitrobenzene degradation (Z. He, L. Nadeau, J. Spain, 2000).

Safety and Hazards

The safety data sheet for a related compound, 3-Nitrobenzylamine hydrochloride, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

4-(aminomethyl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJGPVLYVMYULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitrobenzylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2736273.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)

![(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2736276.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)

![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)

![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)

![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)

![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)